molecular formula C22H22FNO3 B11379066 N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide

Cat. No.: B11379066
M. Wt: 367.4 g/mol
InChI Key: RPNUADCGJJBCDR-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE is a synthetic organic compound characterized by the presence of a fluorophenyl group, a furan ring, and a propan-2-yloxy group attached to a benzamide core

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H22FNO3/c1-16(2)27-20-11-7-18(8-12-20)22(25)24(15-21-4-3-13-26-21)14-17-5-9-19(23)10-6-17/h3-13,16H,14-15H2,1-2H3

InChI Key

RPNUADCGJJBCDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-(propan-2-yloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

    Introduction of the Fluorophenyl and Furan Groups: The fluorophenyl and furan groups can be introduced via nucleophilic substitution reactions. For instance, 4-fluorobenzyl chloride and 2-furylmethyl chloride can be reacted with the benzamide core in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    N-[(4-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, which can enhance its bioactivity and therapeutic potential compared to similar compounds.

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